4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 303994-57-2
VCID: VC1985776
InChI: InChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15)
SMILES: COC(=O)C1CCN(CC1)C(=O)CCC(=O)O
Molecular Formula: C11H17NO5
Molecular Weight: 243.26 g/mol

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

CAS No.: 303994-57-2

Cat. No.: VC1985776

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid - 303994-57-2

Specification

CAS No. 303994-57-2
Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
IUPAC Name 4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15)
Standard InChI Key WQYMZROBPAITIQ-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)C(=O)CCC(=O)O
Canonical SMILES COC(=O)C1CCN(CC1)C(=O)CCC(=O)O

Introduction

Chemical Identity and Structure

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is characterized by several unique identifiers that establish its chemical identity:

IdentifierValue
CAS Number303994-57-2
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
MDL NumberMFCD01568756

The compound is also known by several synonyms including:

  • 4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobutanoic acid

  • 4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid

  • 4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid

  • 1-Piperidinebutanoic acid, 4-(methoxycarbonyl)-γ-oxo-

Structurally, this compound features a piperidine ring with a methoxycarbonyl group at the 4-position, while an oxobutanoic acid moiety is attached to the piperidine nitrogen. This arrangement creates a molecule with both basic (piperidine) and acidic (carboxylic acid) functional groups, along with ester and ketone functionalities, making it potentially versatile in chemical reactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid have been both experimentally determined and computationally predicted:

PropertyValueMethod
Physical StateSolid-
Melting Point91-93°CExperimental
Boiling Point437.4±40.0 °CPredicted
Density1.253±0.06 g/cm³Predicted

These properties suggest a relatively stable compound with a high boiling point typical of carboxylic acids with substantial molecular weight.

Chemical Properties

The predicted pKa value for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is 5.02±0.17, indicating a moderately acidic nature consistent with its carboxylic acid functionality. This acid-base property would influence its solubility profile and reactivity patterns in various solvent systems and chemical environments.

Structural Comparisons with Related Compounds

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid belongs to a broader family of piperidine derivatives and oxobutanoic acids. Comparative analysis with related compounds provides insight into its structural uniqueness:

Oxobutanoic Acid Derivatives

Several structurally related compounds share the oxobutanoic acid backbone:

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS: 3153-44-4) replaces the piperidine moiety with a 4-methoxyphenyl group

  • 4-OXO-4-PIPERIDIN-1-YL-BUTYRIC ACID (CAS: 4672-17-7) lacks the methoxycarbonyl substituent on the piperidine ring

  • 4-(4-Methylphenyl)-4-oxobutanoic acid has a simpler structure used in teaching organic synthesis

These structural variations illustrate how subtle changes to the core structure can yield compounds with potentially different chemical and biological properties.

Piperidine-Containing Compounds

The piperidine ring in 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is a common structural motif found in numerous biologically active compounds:

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been investigated as protein kinase B inhibitors with potential antitumor activity

  • Certain piperidine derivatives have been studied as oxytocin antagonists

The presence of the piperidine moiety positions this compound within a class of structures frequently associated with biological activity.

SupplierProduct NumberPurityPackagingPrice (USD)
Matrix Scientific043027>95%500mg$100
Matrix Scientific043027>95%1g$154
Matrix Scientific043027>95%5g$365
CrysdotCD1114946897%10g$357

This commercial availability suggests the compound has value for synthetic chemistry applications, though its relatively high cost indicates specialized rather than bulk industrial applications.

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